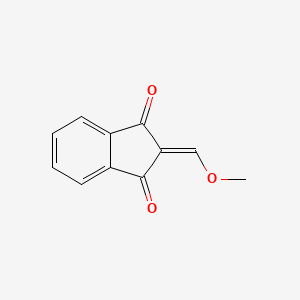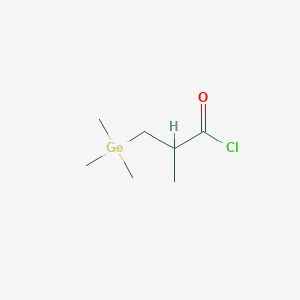
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core with a chloroacetyl group at the 6-position, a hydroxyl group at the 7-position, and a partially saturated 3,4-dihydro moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- can be achieved through several synthetic routes. One common method involves the acylation of 2(1H)-quinolinone derivatives with chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction typically takes place in an organic solvent like acetic acid, and the product is isolated through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chloroacetyl group can be reduced to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with amines or thiols to form amides or thioethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of 7-keto-2(1H)-quinolinone derivatives.
Reduction: Formation of 6-(hydroxyacetyl)-2(1H)-quinolinone derivatives.
Substitution: Formation of 6-(acetamido)-2(1H)-quinolinone or 6-(thioacetyl)-2(1H)-quinolinone derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The hydroxyl group at the 7-position can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Quinolinone, 6-acetyl-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(bromoacetyl)-3,4-dihydro-7-hydroxy-
- 2(1H)-Quinolinone, 6-(methylacetyl)-3,4-dihydro-7-hydroxy-
Uniqueness
2(1H)-Quinolinone, 6-(chloroacetyl)-3,4-dihydro-7-hydroxy- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloroacetyl group allows for specific covalent modifications of target proteins, making it a valuable tool in chemical biology and medicinal chemistry .
Eigenschaften
CAS-Nummer |
119715-32-1 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
6-(2-chloroacetyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO3/c12-5-10(15)7-3-6-1-2-11(16)13-8(6)4-9(7)14/h3-4,14H,1-2,5H2,(H,13,16) |
InChI-Schlüssel |
VYMHRWBDIKJEGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC2=CC(=C(C=C21)C(=O)CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)

![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)





![2-Methyl-6,10b-dihydro-5H-[1,3]thiazolo[2,3-a]isoquinolin-3(2H)-one](/img/structure/B14291232.png)
